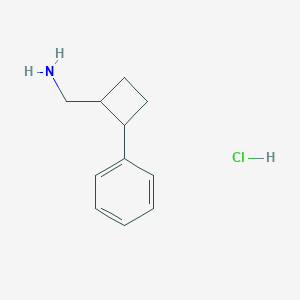

(2-Phenylcyclobutyl)methanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

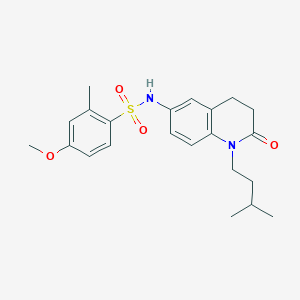

The molecular structure of “(2-Phenylcyclobutyl)methanamine;hydrochloride” can be represented by the InChI code:1S/C11H15N.ClH/c12-8-10-6-7-11(10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H . This indicates that the compound consists of a phenyl group attached to a cyclobutyl group, which is further attached to a methanamine group. The compound also contains a chloride ion . Physical And Chemical Properties Analysis

“(2-Phenylcyclobutyl)methanamine;hydrochloride” is a powder that is stored at room temperature .Scientific Research Applications

Synthesis of Derivatives : Compounds containing a 1-phenylcyclopentylmethylamino group, closely related to (2-Phenylcyclobutyl)methanamine, have been synthesized and show a broad spectrum of biological activity. These derivatives are obtained through reactions with diethyl oxalate and subsequent processes, indicating potential in various biological applications (Aghekyan, Panosyan, & Markaryan, 2013).

Catalytic Applications : Derivatives of related compounds have been used in catalytic applications, such as the transfer hydrogenation of acetophenone derivatives, achieving high conversions and turnover frequency (TOF) values. This suggests potential utility in industrial and chemical processes (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Photocytotoxic Properties in Cancer Research : Certain iron(III) complexes featuring (phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine) have been synthesized and exhibit photocytotoxic properties. These complexes are active in red light, showing potential for targeted cancer therapy and cellular imaging (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).

Palladacycles Synthesis for Catalysis : Unsymmetrical NCN′ and PCN pincer palladacycles, synthesized from 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, have been used in catalysis, showing good activity and selectivity. This application is relevant in the field of organic chemistry and industrial processes (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).

Liposomal Nanoparticles for Drug Delivery : Studies on the preparation of liposomal nanoparticles incorporating terbinafine have been conducted. This research is significant for developing new drug delivery systems, potentially applicable to (2-Phenylcyclobutyl)methanamine;hydrochloride derivatives (Koutsoulas, Pippa, Demetzos, & Žabka, 2014).

Anticancer Activity of Metal Complexes : Palladium(II) and Platinum(II) complexes based on Schiff base ligands, including R-(phenyl)methanamine derivatives, have shown significant anticancer activity. This highlights the potential of related compounds in medicinal chemistry and cancer treatment (Mbugua, Sibuyi, Njenga, Odhiambo, Wandiga, Meyer, Lalancette, & Onani, 2020).

Synthesis of Dihydro-1H-indene-1-methanamines : Efficient methods for synthesizing dihydro-1H-indene-1-methanamines, a group including 2, 3-dihydro-1H-indene-1-methanamines, have been developed. These compounds have various potential applications in chemical synthesis and pharmaceuticals (Zhou, Su, Gan, Wang, & Xu, 2013).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only in a well-ventilated area .

properties

IUPAC Name |

(2-phenylcyclobutyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c12-8-10-6-7-11(10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKKNOFCZXABTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1CN)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Phenylcyclobutyl)methanamine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-[1,3]Oxazolo[4,5-b]pyridin-2-yl-3-piperidinyl)methanamine dihydrochloride, AldrichCPR](/img/structure/B2444824.png)

![[3-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-oxopropylidene](methyl)ammoniumolate](/img/structure/B2444825.png)

![2-[(2-Fluorophenyl)methoxy]pyrazine](/img/structure/B2444833.png)

![cis-1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidine-3-carbo xylic acid](/img/structure/B2444838.png)

![1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone oxime](/img/structure/B2444839.png)

![7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2444841.png)

![1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2444843.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methyl-2-oxopyridine-3-carboxamide](/img/structure/B2444847.png)